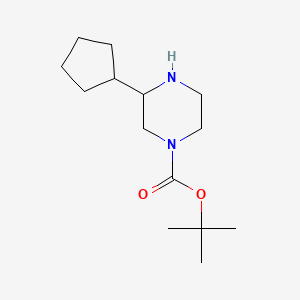![molecular formula C19H28N2 B12630788 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- CAS No. 1001054-51-8](/img/structure/B12630788.png)
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- is a chemical compound with the molecular formula C19H28N2. It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- involves several steps. One common synthetic route starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds. The reaction conditions typically involve the use of anhydrous magnesium sulfate as a drying agent and organic solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decane, 2-(phenylmethyl)-: This compound lacks the cyclobutyl group, which may affect its chemical reactivity and biological activity.
8-oxa-2-azaspiro[4.5]decane:
The uniqueness of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1001054-51-8 |
|---|---|
Molekularformel |
C19H28N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
8-benzyl-2-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C19H28N2/c1-2-5-17(6-3-1)15-20-12-9-19(10-13-20)11-14-21(16-19)18-7-4-8-18/h1-3,5-6,18H,4,7-16H2 |
InChI-Schlüssel |
MOGHSFLJXIBNPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCC3(C2)CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


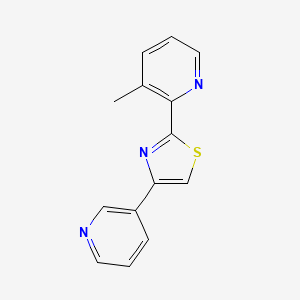
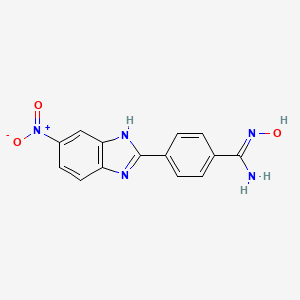
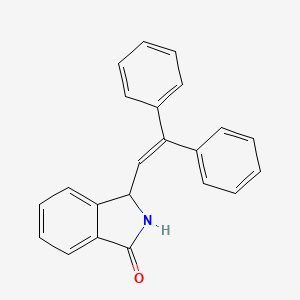
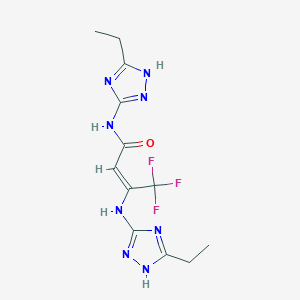
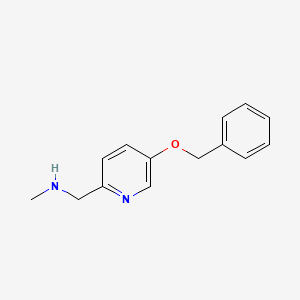
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
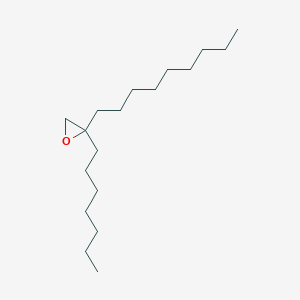
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
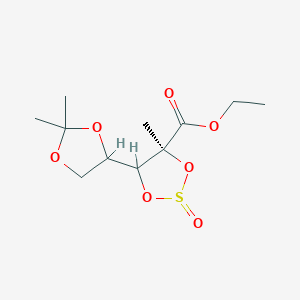
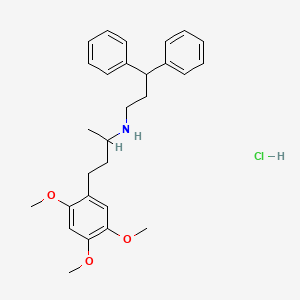
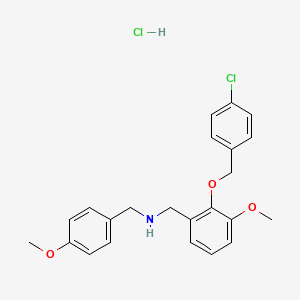
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
